molecular formula C21H20N2O3S B2448093 N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide CAS No. 351495-54-0

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide

Cat. No. B2448093
CAS RN: 351495-54-0
M. Wt: 380.46
InChI Key: CTPGWVGNAXVPKV-UHFFFAOYSA-N
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Description

The compound seems to be related to a class of materials known as carbazole derivatives . These materials are often used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their unique electrical properties .


Molecular Structure Analysis

The molecular structure of this compound likely includes a carbazole unit, which is a tricyclic aromatic compound that consists of two benzene rings fused on either side of a pyrrole ring .

Scientific Research Applications

Application in Bistable Memory Devices

The compound is used in the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide] (PCaPMA), which has shown promising potential for application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .

Use in Resistive Memory Effect

Thin films of the polymer, sandwiched between Al or Au and ITO electrodes, exhibit rewritable flash memory behavior with bistable conductivity with a setting voltage ranging from 2 to 4.5 V, achieving a current ON/OFF ratio exceeding 100 . The device demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V .

Role in Charge Transport

The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport , and trapping/detrapping of charges in localized states within the bulk of the polymer .

Contribution to Memory Persistence

Memory persistence: is strengthened by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network further enhances the thermal and mechanical stability of the PCaPMA in comparison to similar polymers .

Potential in Organic Memory Devices

The compound’s potential as a suitable material for organic memory devices is highlighted due to its thermal and mechanical stability, which is enhanced by the physical network formed by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains .

Use in Dye-Sensitized Solar Cells

Poly-3-(9H-carbazol-9-yl)propylmethacrylate (pCMA) synthesized from the compound is used as a polymer gel electrolyte and employed in the fabrication of dye-sensitized solar cells (DSSC) . The pCMA was characterized by various analytical techniques to examine its structural and thermal properties .

properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c24-16(14-22-27(25,26)17-8-2-1-3-9-17)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,22,24H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPGWVGNAXVPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide

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